4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Overview
Description
“4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C16H16O4 . It has a molecular weight of 272.3 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H16O4/c1-18-14-5-3-4-13(8-14)11-20-15-7-6-12(10-17)9-16(15)19-2/h3-10H,11H2,1-2H3
. This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
“4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde” is a solid at room temperature . It has a molecular weight of 272.3 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Oxidation Reactions and Catalysis
- Oxidation reactions involving methoxy substituted benzyl phenyl sulfides have been studied to understand the mechanisms of oxidants reacting via single electron transfer or direct oxygen atom transfer. The formation of methoxy substituted benzyl derivatives and methoxy substituted benzaldehydes is highlighted, indicating the role of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde in studying oxidation mechanisms (Lai, Lepage, & Lee, 2002).
Photocatalysis
- The photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes using titanium dioxide under visible light irradiation showcases the potential of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde in photocatalytic applications. This study demonstrates high conversion and selectivity under an O2 atmosphere, emphasizing the efficiency of using visible light (Higashimoto et al., 2009).
Molecular Docking and Intermolecular Interactions
- A study on the structural and electronic properties of 4-methoxybenzaldehyde through density functional theory highlights its stability and interactions within crystals. This research provides insights into its inhibitory activity on tyrosinase, an enzyme related to melanin production and food browning, showcasing its relevance in bioactivity studies (Ghalla et al., 2018).
Enzyme Catalysis
- Enzyme catalyzed asymmetric C–C-bond formation using benzaldehyde lyase (BAL) is explored for the synthesis of enantioselective compounds. This research outlines the process development and reactor concept for preparative synthesis, underlining the applicative potential of derivatives like 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde in enzyme catalysis (Kühl et al., 2007).
Electrochemical Oxidation
- Paired electrolysis for driving organic reaction chemistry under ambient conditions is discussed, where 4-methoxybenzyl alcohol is converted to 4-methoxybenzaldehyde. This study demonstrates the feasibility of using electricity for organic synthesis, emphasizing the economic and environmental advantages (Sherbo et al., 2018).
properties
IUPAC Name |
4-methoxy-3-[(3-methoxyphenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-5-3-4-13(8-14)11-20-16-9-12(10-17)6-7-15(16)19-2/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFUCTNCFPNXCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397062 | |
Record name | 4-methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde | |
CAS RN |
667412-90-0 | |
Record name | 4-methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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